molecular formula C14H20INO2 B131680 (S)-N-Boc-|A-(iodomethyl)benzeneethanamine CAS No. 154669-56-4

(S)-N-Boc-|A-(iodomethyl)benzeneethanamine

Cat. No.: B131680
CAS No.: 154669-56-4
M. Wt: 361.22 g/mol
InChI Key: OOWACWHUQANTFH-LBPRGKRZSA-N
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Description

(S)-N-Boc-α-(iodomethyl)benzeneethanamine is a chemical compound with the molecular formula C14H20INO2 and a molecular weight of 361.219 g/mol . This compound is characterized by the presence of an iodomethyl group attached to a benzene ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. It is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-α-(iodomethyl)benzeneethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is often a benzeneethanamine derivative.

    Iodomethylation: The benzeneethanamine derivative undergoes iodomethylation using reagents such as iodomethane (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the iodomethyl group.

    Boc Protection: The resulting iodomethylated product is then treated with di-tert-butyl dicarbonate ((Boc)2O) to introduce the Boc protecting group on the nitrogen atom.

Industrial Production Methods

In an industrial setting, the production of (S)-N-Boc-α-(iodomethyl)benzeneethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane (CH2Cl2) and tetrahydrofuran (THF), and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-α-(iodomethyl)benzeneethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodomethyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide (DMF)) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) is used for Boc deprotection.

Major Products

    Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

    Reduction: The major product is the corresponding benzeneethanamine derivative without the iodomethyl group.

    Deprotection: The major product is the free amine form of the compound.

Scientific Research Applications

(S)-N-Boc-α-(iodomethyl)benzeneethanamine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of chiral amines and amino acids.

    Pharmaceutical Research: The compound is utilized in the development of pharmaceutical agents, especially those targeting neurological and psychiatric disorders.

    Bioconjugation: It serves as a building block for the synthesis of bioconjugates, which are used in drug delivery and diagnostic applications.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-N-Boc-α-(iodomethyl)benzeneethanamine involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The iodomethyl group acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The Boc protecting group provides stability to the nitrogen atom during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Boc-α-(iodomethyl)benzeneethanamine: The enantiomer of the compound, differing in the stereochemistry at the chiral center.

    N-Boc-α-(bromomethyl)benzeneethanamine: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    N-Boc-α-(chloromethyl)benzeneethanamine: Similar structure but with a chloromethyl group instead of an iodomethyl group.

Uniqueness

(S)-N-Boc-α-(iodomethyl)benzeneethanamine is unique due to the presence of the iodomethyl group, which is a better leaving group compared to bromomethyl and chloromethyl groups. This makes it more reactive in nucleophilic substitution reactions, allowing for a broader range of synthetic applications. Additionally, the (S)-enantiomer provides specific chiral properties that are valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-iodo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWACWHUQANTFH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565797
Record name tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154669-56-4
Record name tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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